molecular formula C15H21BrN2O2S B3020555 5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 2034591-69-8

5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No. B3020555
CAS RN: 2034591-69-8
M. Wt: 373.31
InChI Key: MVUJHBDYVPZWQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furan-2-carboxamide compounds involves multi-step reactions with high yields. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, followed by a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving halogenated intermediates and cross-coupling reactions may be applicable.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamides is characterized by the presence of a furan ring attached to an amide group. The bromine atom and other substituents on the furan ring or the nitrogen of the amide group can significantly influence the molecule's electronic properties and, consequently, its biological activity. The specific interactions and stability of these molecules can be studied using computational methods such as docking studies and molecular dynamics (MD) simulations, as demonstrated for N-(4-bromophenyl)furan-2-carboxamide .

Chemical Reactions Analysis

The chemical reactivity of furan-2-carboxamides is influenced by the functional groups attached to the core structure. For example, the presence of a bromine atom can make the molecule a suitable candidate for further functionalization through cross-coupling reactions. The papers provided do not detail the chemical reactions of the exact compound , but they do suggest that the bromine atom plays a crucial role in the synthetic versatility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamides, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and substituents can affect these properties. The papers do not provide specific data on the physical and chemical properties of "5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide," but such properties are typically assessed using experimental techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography for related compounds .

properties

IUPAC Name

5-bromo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2S/c16-14-2-1-13(20-14)15(19)17-9-11-3-6-18(7-4-11)12-5-8-21-10-12/h1-2,11-12H,3-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUJHBDYVPZWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide

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